2-(m-Tolyl)-1H-imidazole-5-carbaldehyde
Description
Significance of Imidazole-5-Carbaldehyde Scaffolds in Heterocyclic Chemistry
Imidazole-5-carbaldehyde scaffolds are recognized as crucial building blocks in the field of medicinal and synthetic chemistry. dergipark.org.trbiomedpharmajournal.org Their importance stems from the reactive nature of the aldehyde group, which can readily participate in a wide array of chemical reactions. This reactivity allows for the construction of diverse and complex molecular structures.
For instance, these scaffolds are frequently used in condensation reactions to form Schiff bases, which can then be converted into other heterocyclic systems like benzoxazoles, benzothiazoles, and benzimidazoles. dergipark.org.trresearchgate.net The imidazole (B134444) core itself is a privileged structure in drug discovery, appearing in numerous pharmaceuticals with a broad range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govdergipark.org.trnih.gov Consequently, the ability to functionalize this core via the carbaldehyde group makes these scaffolds highly valuable for developing new therapeutic agents. dergipark.org.trbeun.edu.tr
Academic Context of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde and Related Derivatives
The academic interest in this compound is best understood by examining the research surrounding its related derivatives, particularly 2-aryl-1H-imidazoles. The synthesis of these compounds often involves multi-component reactions, which are highly valued for their efficiency and atom economy.
One notable synthetic approach is the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the source of nitrogen for the imidazole ring. researchgate.net Variations of this method have been developed using different catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. For example, an expeditious and environmentally friendly protocol for synthesizing 2-aryl-4-phenyl-1H-imidazoles has been developed using phenylglyoxal (B86788) monohydrate, ammonium acetate, and various aldehydes under sonication. nih.govutrgv.edu
Another significant area of research involves the regioselective synthesis of highly substituted imidazoles. For instance, a method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, starting from diaminomaleonitrile-based imines and aromatic aldehydes. nih.govacs.org This research highlights the intricate control that can be achieved in imidazole synthesis, allowing for the precise placement of various functional groups.
| Derivative Type | Reactants | Key Conditions | Reference |
|---|---|---|---|
| 2,4,5-Triaryl-1H-imidazoles | Benzil, Aromatic Aldehyde, Ammonium Acetate | Various catalysts (e.g., CoFe3O4), Reflux | researchgate.net |
| 2-Aryl-4-phenyl-1H-imidazoles | Phenylglyoxal monohydrate, Aldehyde, Ammonium Acetate | Sonication, Methanol (B129727) | nih.govutrgv.edu |
| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | 2-Hydroxybenzylidene imines, Aromatic Aldehydes | Triethylamine, Ethanol (B145695), Room Temperature | nih.govacs.org |
Overview of Research Directions in Imidazole Synthesis and Functionalization
Current research in imidazole synthesis is focused on developing novel, efficient, and sustainable methodologies. rsc.org A prominent trend is the use of multi-component reactions, which allow for the assembly of complex imidazole structures from simple starting materials in a single step. researchgate.net These reactions are often catalyzed by various agents, including metal catalysts and organocatalysts, to achieve high yields and selectivity. rsc.org
Another key research direction is the functionalization of the imidazole core. This involves introducing various substituents at different positions of the ring to modulate the molecule's properties. researchgate.net Transition-metal-catalyzed cross-coupling reactions are frequently employed for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Furthermore, there is a growing emphasis on "green chemistry" approaches to imidazole synthesis. nih.gov This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation and sonication. biomedpharmajournal.org The development of metal-free synthesis protocols is also a significant area of investigation, aiming to reduce the environmental impact and cost associated with metal catalysts. rsc.org These research efforts are continually expanding the toolkit available to organic chemists for the synthesis and modification of imidazole-based compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI Key |
FWODTGHXDWYVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 M Tolyl 1h Imidazole 5 Carbaldehyde and Its Analogs
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is favored for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries.
Condensation-Based Approaches
Condensation reactions form the cornerstone of many imidazole (B134444) syntheses. These reactions typically involve the formation of the imidazole ring through the condensation of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. A classic example is the Debus-Radziszewski synthesis, which can be adapted to produce a wide range of substituted imidazoles.
In the context of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, a plausible condensation strategy would involve the reaction of a suitable glyoxal (B1671930) derivative, m-tolualdehyde, and an ammonia source. The challenge in directly obtaining the 5-carbaldehyde functionality lies in the choice of the dicarbonyl component. Often, a precursor to the carbaldehyde group is installed on the dicarbonyl reactant, which is then converted to the aldehyde in a subsequent step.
Recent advancements have focused on one-pot syntheses of highly substituted imidazoles. For instance, a simple and efficient method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, starting from 2-hydroxybenzylidene imines and various aromatic aldehydes. nih.gov This highlights the adaptability of condensation strategies to yield polysubstituted imidazoles.
Role of Various Reactants
The versatility of multi-component strategies for imidazole synthesis stems from the wide array of commercially available or readily accessible reactants.
Aldehydes: The aldehyde component dictates the substituent at the 2-position of the imidazole ring. For the target molecule, m-tolualdehyde would be the required reactant. The reaction scope is generally broad, accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing groups. nih.gov
Amidines: Amidines are common precursors for the C2-N1-C5 fragment of the imidazole ring. The reaction of an amidine with an α-haloketone is a well-established method for imidazole synthesis.
Diketones: 1,2-Dicarbonyl compounds such as glyoxal, benzil, and their derivatives are frequently used to provide the C4 and C5 atoms of the imidazole ring. The substituents on the diketone determine the substitution pattern at these positions.
Amines: Ammonia or primary amines serve as the nitrogen source for the N1 and N3 atoms of the imidazole ring. Ammonium (B1175870) acetate (B1210297) is a commonly used ammonia surrogate in these reactions.
The following table summarizes the roles of different reactants in the multi-component synthesis of imidazole derivatives.
| Reactant Type | Role in Imidazole Ring Formation | Example |
| Aldehyde | Provides the C2 atom and its substituent | m-Tolualdehyde |
| Amidine | Provides the N1-C2-N3 fragment | Benzamidine |
| 1,2-Diketone | Provides the C4-C5 fragment | Benzil, Glyoxal |
| Amine/Ammonia Source | Provides the N1 and/or N3 atoms | Ammonium acetate, Primary amines |
Catalytic Synthesis Approaches
Catalytic methods offer an alternative and often more efficient route to imidazole synthesis, allowing for milder reaction conditions and improved selectivity.
Copper-Catalyzed Oxidative Coupling Reactions
Copper catalysis has emerged as a powerful tool in organic synthesis. A practical and highly functional group-compatible synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes has been developed via a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. rsc.org This method is noted for its preservation of the aldehyde functionality, use of an inexpensive catalyst, high atom economy, and mild reaction conditions. rsc.org While this method yields a 1,2,4-trisubstituted product, modifications of this approach could potentially be adapted for the synthesis of 2,5-disubstituted imidazoles.
Bi(III)-Catalyzed Aminooxygenation Reactions
Bismuth(III) compounds are attractive catalysts due to their low toxicity and cost. A novel Bi(III)-catalyzed aminooxygenation of fluorinated propargyl amidines has been developed to produce 2-fluoroalkyl imidazole-5-carbaldehydes in moderate to excellent yields. nih.gov In this process, the terminal alkynyl carbon is transformed into the carbonyl group, with concurrent formation of the 2-fluoroalkyl imidazole ring. nih.gov This methodology provides a direct route to imidazole-5-carbaldehydes, and adapting it to non-fluorinated analogs could be a viable strategy for the synthesis of this compound.
Brønsted Acid Catalysis
Brønsted acid catalysis offers a metal-free alternative for imidazole synthesis. A facile and efficient approach for the synthesis of 1,2,5-trisubstituted imidazoles has been developed via a multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines under Brønsted acid catalysis. researchgate.net This method is lauded for its convenient operation and high functional group compatibility. researchgate.net Brønsted acidic ionic liquids have also been successfully employed as catalysts for the condensation reactions leading to 2-aryl-1-arylmethyl-1H-benzimidazoles, demonstrating the utility of this catalytic approach in related heterocyclic syntheses. asianpubs.org
Another relevant method for the introduction of the carbaldehyde group at the 5-position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.org This reaction can be applied to a pre-formed 2-(m-tolyl)-1H-imidazole to introduce the 5-carbaldehyde group, or it can be part of a one-pot cyclization and formylation sequence.
Metal-Free Synthetic Protocols
The construction of the 2-aryl-imidazole scaffold, the core of this compound, can be efficiently achieved through metal-free synthetic methodologies. These protocols are advantageous due to their reduced environmental impact and cost-effectiveness. A prominent metal-free approach involves a one-pot, three-component condensation reaction. semanticscholar.orgnih.govrsc.org This method typically utilizes a 1,2-dicarbonyl compound, an aldehyde (in this case, m-tolualdehyde), and an ammonia source, such as ammonium acetate.
The reaction proceeds by mixing the components, often under solvent-free conditions or in a simple solvent, and heating. nih.govasianpubs.org A catalytic amount of a weak acid like acetic acid is frequently used to facilitate the cyclization and subsequent dehydration and oxidation steps to form the aromatic imidazole ring. nih.gov The N-α-C(sp³)–H bond functionalization of arylmethylamines with 1,2-dicarbonyls or benzoin (B196080) under aerobic conditions represents another significant metal-free strategy, affording polysubstituted imidazoles in high yields. semanticscholar.orgnih.govrsc.org These methods provide the fundamental 2-(m-tolyl)-1H-imidazole structure, which can then undergo subsequent formylation at the C5 position.
Table 1: Representative Metal-Free Synthesis of Imidazole Cores
| Reactants | Catalyst | Conditions | Product Type | Yield |
|---|---|---|---|---|
| Arylmethylamine, 1,2-Diketone | Acetic Acid (30 mol%) | 140 °C, Solvent-free, Aerobic | Polysubstituted Imidazole | Up to 95% |
Surfactant-Catalyzed Methods
Surfactant-catalyzed synthesis in aqueous media represents an advanced area of green chemistry, leveraging micellar catalysis to enhance reaction rates and selectivity. While the synthesis of imidazole-based cationic surfactants for various applications has been documented, the use of surfactants to specifically catalyze the formation of 2-aryl-1H-imidazole-5-carbaldehydes is not yet extensively reported in the literature. researchgate.net
However, the principles of micellar catalysis are applicable. Surfactants form micelles in water, creating a nonpolar microenvironment that can solubilize organic reactants and facilitate reactions that are otherwise slow in bulk aqueous phases. This approach could potentially be applied to the multicomponent condensation reactions for imidazole synthesis. Related green chemistry approaches, such as the use of imidazole itself as an organocatalyst for multicomponent reactions in an H₂O:EtOH mixture, have proven successful for other heterocyclic systems, highlighting the potential for developing novel, water-based synthetic routes. ias.ac.in
Formylation and Oxidation Routes
Once the 2-(m-tolyl)-1H-imidazole core is synthesized, the introduction of the carbaldehyde group at the C5 position is a critical step. This is typically achieved through direct formylation or by the oxidation of a suitable precursor.
Formylation via Imidazole-Lithium Reagents
A highly effective and regioselective method for introducing a formyl group onto an imidazole ring is through the use of organolithium chemistry. The strategy relies on the selective deprotonation (lithiation) of the imidazole ring at the desired position, followed by quenching the resulting lithium intermediate with a formylating agent.
The C2 position of the imidazole ring is the most acidic and is typically lithiated first. youtube.com To achieve formylation at the C5 position, the C2 position must first be blocked with a protecting group, such as a trialkylsilyl group. The N-H of the imidazole is also protected, for instance as an N-benzyl derivative. With the C2 position blocked, treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) selectively removes the proton at C5. The resulting 5-lithioimidazole is then reacted with an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF), to yield the protected 5-carbaldehyde. psu.edu Subsequent removal of the protecting groups furnishes the final product, this compound.
Oxidative Transformations of Precursors
An alternative to direct formylation is the oxidation of a precursor functional group located at the C5 position of the 2-(m-tolyl)-1H-imidazole ring. Common precursors include a hydroxymethyl group (a carbinol) or a methyl group.
The synthesis of imidazole-2-carbaldehyde via the oxidation of 2-hydroxymethyl imidazole is a well-established procedure that can be adapted for the 5-position. google.com The precursor, 2-(m-tolyl)-1H-imidazole-5-methanol, can be synthesized and then subjected to oxidation using a variety of reagents. Mild oxidizing agents such as manganese dioxide (MnO₂) are often preferred as they selectively oxidize the primary alcohol to an aldehyde without affecting the imidazole ring. Other reagents like pyridinium (B92312) chlorochromate (PCC) are also effective.
Another powerful method is the Vilsmeier-Haack reaction, which can achieve formylation and is considered an oxidative transformation. nih.gov This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF, to formylate electron-rich heterocyclic rings. This method could potentially be applied to directly formylate the 2-(m-tolyl)-1H-imidazole at the C5 position.
Regioselective Synthetic Control
Achieving positional selectivity is paramount in the synthesis of specifically substituted imidazoles like this compound. The challenge lies in differentiating between the C2, C4, and C5 positions of the imidazole ring.
Strategies for Positional Selectivity in Imidazole-5-Carbaldehyde Formation
Two primary strategies are employed to ensure the formyl group is introduced exclusively at the C5 position:
Directed Functionalization of a Pre-formed Imidazole Ring: This is the most common approach and relies on the principles of directing groups and protecting groups. As detailed in the formylation via lithium reagents (Section 2.3.1), the inherent reactivity of the imidazole ring can be manipulated. The C2 position is the most acidic, so it is typically protected first. This directs the subsequent lithiation to the next most favorable position, C5. This directed metalation-functionalization sequence provides excellent regiocontrol. youtube.com The choice of protecting group at the N1 position can also influence the regiochemical outcome of functionalization reactions.
De Novo Ring Synthesis: This strategy builds the imidazole ring from acyclic precursors in a way that the desired substitution pattern is pre-determined. For example, a multi-component synthesis can be designed using a starting material that already contains a masked aldehyde function at the carbon atom destined to become the C5 position of the imidazole ring. Research on the regiocontrolled synthesis of highly substituted imidazoles has shown that the choice of starting imines and the reaction pathway can dictate the final arrangement of substituents, preventing the formation of undesired isomers. nih.gov By carefully selecting the building blocks, the 2-tolyl group and the 5-carbaldehyde (or its precursor) can be locked into their respective positions during the ring-forming cyclization process.
Table 2: Comparison of Regioselective Strategies
| Strategy | Method | Principle | Advantages |
|---|---|---|---|
| Directed Functionalization | Lithiation with Protecting Groups | Manipulate inherent reactivity by blocking the most reactive site (C2) to force functionalization at C5. | High regioselectivity, versatile for various electrophiles. |
Influence of Protecting Groups and Substituents on Regioselectivity
The regioselective synthesis of specifically substituted imidazoles, such as this compound, is a significant challenge in synthetic organic chemistry. The final substitution pattern on the imidazole ring is heavily influenced by both the strategic use of protecting groups and the electronic and steric nature of existing substituents.
Influence of Protecting Groups:
Protecting the nitrogen atom(s) of the imidazole ring is a crucial strategy to direct subsequent functionalization. Without a protecting group, reactions like lithiation followed by quenching with an electrophile (e.g., N,N-dimethylformamide, DMF, to introduce a carbaldehyde group) can be unselective. The unprotected N-H proton is acidic and can interfere with metallating agents. Furthermore, in a 2-substituted imidazole, the C4 and C5 positions are electronically similar, often leading to mixtures of regioisomers.
The introduction of a protecting group at the N-1 position is paramount for achieving C-5 selectivity. A well-chosen protecting group can sterically hinder the C-2 position and electronically modulate the ring to favor functionalization at C-5. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used to direct regioselective C-5 arylation of imidazoles. nih.gov This strategy involves protecting the imidazole at N-1, which then allows for selective deprotonation and functionalization at the C-5 position. nih.gov After the desired substituent is introduced, the protecting group can be removed under specific conditions. nih.gov
A divergent synthetic strategy can be employed where a common intermediate, protected with a group like N,N-dimethylsulfamoyl, can lead to either 1,2,4- or 1,2,5-trisubstituted imidazoles depending on the reaction conditions, showcasing the powerful role of protecting groups in controlling isomer formation. acs.orgnih.gov
Influence of Substituents:
The existing 2-(m-tolyl) group in the target molecule plays a significant role in directing further substitutions. Generally, the C-5 position of N-1 substituted imidazoles is the most reactive towards electrophilic attack. nih.gov However, the electronic nature of the substituent at C-2 can modify this reactivity. The m-tolyl group is weakly electron-donating, which would activate the imidazole ring towards electrophilic substitution.
In the synthesis of 1,2,5-trisubstituted imidazoles, the regioselectivity is often dictated by the reaction pathway. For example, a highly regioselective method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.orgnih.gov This approach can yield ratios of 1,2,5- to 1,2,4-imidazolecarboxaldehydes as high as 100:0, demonstrating how the choice of starting materials and reaction mechanism governs the regiochemical outcome. acs.orgnih.gov
The interplay between protecting groups and substituents is summarized in the table below, illustrating common strategies to achieve regioselectivity in imidazole synthesis.
Table 1: Strategies for Regioselective Synthesis of Substituted Imidazoles
| Strategy | Description | Key Factor(s) | Typical Outcome |
|---|---|---|---|
| N-1 Protection | Introduction of a removable group (e.g., SEM, N,N-dimethylsulfamoyl) at the N-1 position. | Steric hindrance at N-1 and C-2; directs metallation to C-5. | Favors C-5 substitution. nih.gov |
| Substituent-Directed Synthesis | Utilizing precursors where the desired substitution pattern is pre-determined by the reactants' structure. | The inherent reactivity and connectivity of the starting materials. | High regioselectivity for a specific isomer (e.g., 1,2,5-trisubstituted). acs.orgnih.gov |
| Protecting Group Transposition | Moving a protecting group from N-1 to N-3 (the "SEM-switch") to alter the reactivity of the C-4 and C-5 positions. | Changes the most reactive C-H bond from C-5 to the newly activated C-4 (now electronically a C-5). | Enables sequential, regioselective arylation of all three C-H bonds. nih.gov |
| Catalyst Control | Using specific catalysts (e.g., copper(I) salts) to alter the inherent C-5 selectivity of palladium-catalyzed arylations. | Ligand effects and catalyst-substrate interactions. | Can shift selectivity from C-5 to C-2. nih.gov |
Green Chemistry Approaches in Imidazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation. researchgate.netderpharmachemica.comnih.gov
Microwave and Ultrasound-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of imidazole derivatives. derpharmachemica.comnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. nih.govderpharmachemica.com For instance, the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate can be carried out under microwave irradiation, often in the presence of a catalyst, to afford 2,4,5-trisubstituted imidazoles in excellent yields. derpharmachemica.com
Similarly, ultrasound irradiation offers a green alternative by promoting reactions through acoustic cavitation. mdpi.com This technique has been successfully used to synthesize various imidazole derivatives with high yields in shorter reaction times compared to traditional reflux methods. mdpi.com
Green Catalysts and Solvents:
The development of novel, reusable, and non-toxic catalysts is a cornerstone of green imidazole synthesis. Ionic liquids (ILs), often referred to as "green solvents," have been used as both reaction media and catalysts. researchgate.nettandfonline.comresearchgate.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds (VOCs). tandfonline.comresearchgate.net Imidazolium-based ionic liquids, in particular, have been designed to catalyze reactions efficiently. mdpi.comrsc.org
Other green catalysts that have been successfully employed include:
Organocatalysts: Simple, metal-free organic molecules like mandelic acid have been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering advantages such as low cost, non-toxicity, and ease of handling. acgpubs.org
Zeolites: Reusable solid acid catalysts like ZSM-11 have been used for the solvent-free synthesis of tetrasubstituted imidazoles, providing high yields and allowing for easy catalyst recovery and reuse. nih.gov
Bio-catalysts: Natural, biodegradable substances have also been explored.
Solvent-free, or "neat," reaction conditions are highly desirable from a green chemistry perspective as they eliminate solvent waste entirely. Many modern syntheses of substituted imidazoles, particularly multicomponent reactions, are performed by heating a mixture of the reactants with a catalyst in the absence of any solvent. acgpubs.orgnih.gov When a solvent is necessary, environmentally benign options like water or ethanol (B145695) are preferred. researchgate.net
The table below compares various green catalytic systems used for the synthesis of substituted imidazoles.
Table 2: Comparison of Green Catalytic Systems for Imidazole Synthesis
| Catalyst System | Energy Source | Solvent | Key Advantages |
|---|---|---|---|
| Cupric Chloride (CuCl₂·2H₂O) | Microwave | Solvent-free | Cost-effective catalyst, high yields, easy work-up. derpharmachemica.com |
| Mandelic Acid | Conventional Heating (120°C) | Solvent-free | Economical, non-toxic organo-catalyst, short reaction times. acgpubs.org |
| ZSM-11 Zeolite | Conventional Heating | Solvent-free | Reusable catalyst, clean reaction profiles, no tedious work-up. nih.gov |
| Ionic Liquid (e.g., BMIMCl) | Microwave | Ionic Liquid | Acts as both catalyst and medium, thermally stable, non-volatile. researchgate.net |
| 3-(N-morpholino)propane sulfonic acid (MOPS) | Ultrasound | Not specified | Recyclable catalyst, great yields, short reaction times. mdpi.com |
These green methodologies provide efficient and sustainable pathways for the synthesis of a wide array of imidazole analogs, which can be adapted for the specific production of this compound.
Chemical Reactivity and Functionalization of 2 M Tolyl 1h Imidazole 5 Carbaldehyde Core
Reactions at the Aldehyde Moiety
The aldehyde functional group is a key site for derivatization, participating in a variety of reactions typical of carbonyl compounds.
The aldehyde moiety of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). orientjchem.orgderpharmachemica.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration, typically under mildly acidic or thermal conditions. ijarsct.co.in The resulting C=N double bond of the Schiff base is a versatile linkage for creating more complex molecules. orientjchem.org
The general mechanism involves the formation of a carbinolamine intermediate, which then loses a water molecule to form the stable imine product. This process is fundamental in synthesizing a wide array of derivatives with potential applications in medicinal chemistry and material science. For example, similar imidazole-based aldehydes have been reacted with various aromatic and heterocyclic amines to generate libraries of Schiff base compounds. derpharmachemica.comnih.gov
Table 1: Examples of Schiff Base Formation with Imidazole (B134444) Aldehydes This table is illustrative and based on the reactivity of analogous compounds.
| Amine Reactant | Resulting Schiff Base Structure (Illustrative) | Reaction Conditions |
|---|---|---|
| Aniline (B41778) | 2-(m-Tolyl)-N-phenyl-1H-imidazol-5-yl)methanimine | Methanol (B129727), Reflux |
| 2-Aminophenol | 2-(((2-(m-Tolyl)-1H-imidazol-5-yl)methylene)amino)phenol | Ethanol (B145695), Reflux |
The aldehyde group can be readily transformed through both reduction and oxidation, providing access to alcohol and carboxylic acid derivatives, respectively.
Reduction: The formyl group can be reduced to a primary alcohol, yielding (2-(m-Tolyl)-1H-imidazol-5-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid reduction of other functional groups. The resulting alcohol is a useful intermediate for further functionalization, for instance, through esterification or etherification reactions.
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid. medcraveonline.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Tollens' reagent). N-Heterocyclic carbenes (NHCs), which can be derived from imidazolium (B1220033) salts, have also been shown to catalyze the aerobic oxidation of arylaldehydes to carboxylic acids, presenting a metal-free alternative. sci-hub.st The resulting carboxylic acid is a valuable synthetic handle for forming amides, esters, and other acid derivatives.
Derivatization of the Imidazole Ring
The imidazole ring is an aromatic heterocycle that can be functionalized at both its nitrogen and carbon atoms. The presence of the m-tolyl group at C2 and the formyl group at C5 influences the regioselectivity of these reactions.
The imidazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. nih.govuobabylon.edu.iq In the 2,5-disubstituted core of this compound, the only available carbon for substitution is at the C4-position. The existing substituents direct incoming electrophiles to this site.
Common electrophilic substitution reactions include:
Halogenation: The C4-position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, respectively. youtube.com These halogenated imidazoles are valuable precursors for cross-coupling reactions or further functionalization via metal-halogen exchange.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces a nitro group at the C4-position. The strong electron-withdrawing nature of the nitro group significantly modifies the electronic properties of the imidazole ring. uobabylon.edu.iq
The pyrrole-like nitrogen (N1) of the imidazole ring is nucleophilic and can be readily alkylated or arylated. Due to tautomerism in the 1H-imidazole, alkylation can potentially occur at either nitrogen, leading to a mixture of N1 and N3 regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of both the imidazole substrate and the electrophile, as well as the reaction conditions. otago.ac.nz
N-Alkylation: This is typically performed by treating the imidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govnih.gov The base deprotonates the imidazole, increasing its nucleophilicity. Alcohols can also be used as alkylating agents over specific catalysts. scispace.com
N-Arylation: The introduction of an aryl group at the nitrogen atom is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. mit.edunih.govorganic-chemistry.org These methods allow for the coupling of the imidazole with a wide range of aryl halides or arylboronic acids. researchgate.net Palladium-catalyzed reactions, in particular, have been shown to offer high regioselectivity for the N1-arylation of unsymmetrically substituted imidazoles. nih.gov
Table 2: General Strategies for N-Functionalization of Imidazoles
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-2-(m-tolyl)-imidazole-5-carbaldehyde | Can produce a mixture of N1 and N3 isomers. |
| N-Arylation (Ullmann) | Aryl Halide, Cu Catalyst, Base | 1-Aryl-2-(m-tolyl)-imidazole-5-carbaldehyde | Classic method for C-N bond formation. |
Halogen-metal exchange is a powerful strategy for the functionalization of heterocyclic rings, but it first requires the presence of a halogen atom on the ring. Starting from a precursor such as 4-bromo-2-(m-tolyl)-1H-imidazole-5-carbaldehyde (prepared via methods described in 3.2.1), a lithium-halogen exchange can be performed.
This reaction is typically carried out at low temperatures using an organolithium reagent, such as n-butyllithium (n-BuLi). The process replaces the bromine atom with a lithium atom, generating a highly reactive imidazol-4-yl-lithium intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C4-position. This two-step sequence provides a versatile route to complex, polysubstituted imidazole derivatives that are not easily accessible through direct substitution. rsc.org
Table 3: Potential Functionalizations via Halogen-Metal Exchange This table describes a hypothetical reaction pathway starting from a 4-bromo derivative.
| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Functional Group at C4 |
|---|---|---|---|
| n-BuLi | 4-Lithio-2-(m-tolyl)-imidazole-5-carbaldehyde | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| n-BuLi | 4-Lithio-2-(m-tolyl)-imidazole-5-carbaldehyde | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| n-BuLi | 4-Lithio-2-(m-tolyl)-imidazole-5-carbaldehyde | Iodine (I₂) | Iodo (-I) |
Cycloaddition and Ring-Forming Reactions Involving the Imidazole Core
The imidazole ring of this compound can participate in various cycloaddition and annulation reactions, leading to the formation of novel polycyclic and heterocyclic structures. These reactions can proceed through different mechanisms, often involving the nitrogen atoms of the imidazole ring as nucleophiles or the aldehyde group as an electrophile, to build new rings onto the imidazole core.
Formation of Fused Heterocyclic Systems (e.g., imidazo[1,2-b]isoquinolines)
The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, as these rigid structures can effectively interact with biological targets. One such important scaffold is the imidazo[1,2-b]isoquinoline system. While direct studies on this compound are not extensively documented, analogous transformations of similar imidazole-carbaldehydes provide a strong precedent for its potential reactivity.
A notable example is the acid-catalyzed cyclization of a 1-substituted imidazole-2-carbaldehyde to yield an imidazo[1,2-b]isoquinoline derivative. This reaction proceeds via an intramolecular electrophilic attack of the protonated aldehyde onto the electron-rich aromatic ring of the N-substituent, followed by dehydration to afford the fused aromatic system.
In a study by Iddon et al. (1995), a similar principle was demonstrated where a 1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde derivative underwent cyclization in the presence of trifluoroacetic acid (TFA) to form the corresponding imidazo[1,2-b]isoquinoline. This reaction highlights the feasibility of utilizing the aldehyde group in concert with an appropriately positioned aromatic ring on the imidazole nitrogen to construct fused systems.
Based on this, a plausible synthetic route to an imidazo[1,2-b]isoquinoline derivative starting from this compound would first involve the N-alkylation of the imidazole with a suitable benzyl halide. The resulting N-benzyl-2-(m-tolyl)-1H-imidazole-5-carbaldehyde could then undergo an acid-catalyzed intramolecular cyclization.
Table 1: Analogous Synthesis of Imidazo[1,2-b]isoquinoline
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde | Trifluoroacetic Acid (TFA) | 7-Bromo-2,3-dimethoxyimidazo[1,2-b]isoquinoline | Not Reported | Iddon et al., 1995 |
Aza-Michael Initiated Cyclizations
The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. While the imidazole ring itself can act as a nucleophile in intermolecular aza-Michael additions, a more synthetically valuable transformation is an intramolecular variant that leads to the formation of a new ring.
For this compound, an aza-Michael initiated cyclization would necessitate the introduction of a Michael acceptor tethered to the imidazole ring. A hypothetical, yet chemically sound, approach would involve the N-alkylation of the imidazole with a moiety containing an α,β-unsaturated ester or ketone.
For instance, the reaction of this compound with a haloalkyl acrylate (B77674) (e.g., 3-bromopropyl acrylate) in the presence of a base would yield an N-alkenyl substituted imidazole. This intermediate, possessing both a nucleophilic imidazole nitrogen and an electrophilic Michael acceptor, could then undergo an intramolecular aza-Michael addition. The N-1 of the imidazole would act as the nucleophile, attacking the β-carbon of the acrylate to form a new heterocyclic ring fused to the imidazole core. The reaction is typically promoted by a base to enhance the nucleophilicity of the imidazole nitrogen.
This type of intramolecular cyclization is a well-established strategy for the synthesis of various nitrogen-containing heterocycles. The regioselectivity of the cyclization (i.e., the size of the newly formed ring) can be controlled by the length of the tether connecting the imidazole ring to the Michael acceptor.
Table 2: Proposed Intramolecular Aza-Michael Initiated Cyclization
| Proposed Starting Material | Tethered Michael Acceptor | Proposed Product | Reaction Type |
| This compound | N-(3-acryloyloxypropyl) group | Fused six-membered ring | Intramolecular Aza-Michael Addition |
| This compound | N-(2-acryloyloxyethyl) group | Fused five-membered ring | Intramolecular Aza-Michael Addition |
This strategy would provide access to novel fused imidazole systems with potential applications in various fields of chemistry and biology. The specific conditions for such a reaction would need to be optimized, but the general principle is well-supported by the literature on intramolecular aza-Michael additions in other heterocyclic systems.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, detailed information regarding the electronic environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
The ¹H NMR spectrum of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the m-tolyl and imidazole (B134444) rings, the aldehyde proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift.
Based on the analysis of structurally similar compounds, such as 2-(3-Methylphenyl)-1H-benzo[d]imidazole, the protons of the m-tolyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methyl protons of the tolyl group would present as a singlet at approximately δ 2.4 ppm. The aldehyde proton is characteristically found further downfield, likely above δ 9.5 ppm, due to the strong deshielding effect of the carbonyl group. The imidazole ring protons' chemical shifts are also expected in the aromatic region, and their exact positions can be influenced by tautomerization and solvent effects.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected in the range of δ 180-190 ppm. The carbons of the aromatic rings will resonate between δ 110 and 150 ppm. The methyl carbon of the tolyl group will appear at a much higher field, typically around δ 21 ppm. Due to the rapid tautomerization that can occur in imidazole rings, the signals for the C4 and C5 carbons of the imidazole ring may be broadened or averaged in solution-state NMR. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde-H | ~9.8 | - |
| Imidazole-H4/H5 | ~7.8 - 8.2 | ~120 - 140 |
| m-Tolyl-H | ~7.1 - 7.8 | ~125 - 138 |
| Methyl-H | ~2.4 | - |
| Aldehyde-C | - | ~185 |
| Imidazole-C2 | - | ~145 |
| m-Tolyl-C (ipso) | - | ~130 |
| Methyl-C | - | ~21 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Applications of Two-Dimensional NMR Techniques
To overcome the complexities of one-dimensional spectra and to establish unambiguous assignments, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
A COSY spectrum would reveal the scalar coupling network between protons, helping to identify adjacent protons within the m-tolyl and imidazole rings. For instance, correlations between the aromatic protons of the tolyl group would confirm their relative positions.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the protonated carbons in both the m-tolyl and imidazole rings.
The HMBC spectrum is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be particularly useful in assigning the quaternary carbons and confirming the connectivity between the m-tolyl group, the imidazole ring, and the carbaldehyde group. For example, a correlation between the aldehyde proton and the C5 carbon of the imidazole ring would solidify the position of the carbaldehyde substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.
The most prominent band would be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring is expected to produce a broad band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and tolyl rings are expected in the 1450-1600 cm⁻¹ region. Finally, C-H bending vibrations for the substituted aromatic rings will be present in the fingerprint region (below 1000 cm⁻¹).
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Imidazole) | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| C=O Stretch (Aldehyde) | 1680 - 1700 |
| C=N and C=C Stretch (Aromatic/Imidazole) | 1450 - 1600 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
The molecular formula for this compound is C₁₁H₁₀N₂O. The calculated molecular weight is approximately 186.21 g/mol . Therefore, the ESI-MS spectrum should display a major ion at an m/z (mass-to-charge ratio) of approximately 187.22, corresponding to the [C₁₁H₁₁N₂O]⁺ ion. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition with high accuracy.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | ~187.22 |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound from reaction mixtures and starting materials.
Thin Layer Chromatography is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification by column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel, and developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent).
For imidazole derivatives, a common practice involves the use of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or methanol) as the mobile phase. The polarity of the solvent system is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) value ideally between 0.3 and 0.7.
Table 2: Representative TLC Systems for Imidazole Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf of this compound |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | UV light (254 nm) | Varies based on exact solvent ratio |
| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (B129727) (e.g., 9:1 v/v) | UV light (254 nm), Iodine vapor, or specific staining agents | Varies based on exact solvent ratio |
Note: The exact Rf value is highly dependent on the specific conditions, including the exact solvent composition, temperature, and the nature of the TLC plate.
Following successful separation on a TLC plate, column chromatography is employed for the preparative purification of this compound. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. The chosen solvent system (eluent), determined from TLC analysis, is then passed through the column, allowing for the separation of the components based on their affinity for the stationary and mobile phases. Fractions are collected and analyzed by TLC to identify those containing the pure product.
For the purification of imidazole-carbaldehyde derivatives, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective in separating the desired product from impurities.
High-Performance Liquid Chromatography is a highly sensitive and quantitative analytical technique used to determine the purity of the isolated this compound. A small amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their interactions with the stationary phase of the column and the mobile phase.
A common mode of HPLC for such compounds is reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water). The purity is determined by the percentage of the total peak area that corresponds to the peak of the target compound in the resulting chromatogram.
Table 3: Illustrative HPLC Conditions for Purity Analysis of Imidazole Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: The specific retention time for this compound would be determined experimentally under these conditions. A high purity sample would ideally show a single major peak in the HPLC chromatogram.
Academic Applications of 2 M Tolyl 1h Imidazole 5 Carbaldehyde and Its Derivatives Non Clinical
As Versatile Building Blocks in Advanced Organic Synthesis
The chemical architecture of 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, featuring distinct reactive sites, positions it as a valuable building block in the field of organic synthesis. acs.org The aldehyde group is amenable to a wide range of chemical transformations, while the imidazole (B134444) ring can undergo N-alkylation or N-arylation, and the tolyl group can be further functionalized if required. This multifunctionality allows for the construction of diverse and complex molecular frameworks.
The aldehyde functionality of this compound serves as a key handle for the synthesis of more elaborate heterocyclic systems. For instance, condensation reactions with various nucleophiles can lead to the formation of fused ring systems or bi-heterocyclic structures. A notable application of similar imidazole-5-carbaldehydes is their conversion into benzoxazoles, benzothiazoles, and benzimidazoles through a two-step reaction involving initial condensation with an appropriate ortho-substituted aniline (B41778) derivative followed by cyclization. sciopen.comelsevierpure.com This strategy can be extrapolated to the synthesis of novel tolyl-substituted benzannulated imidazoles with potential applications in medicinal chemistry and materials science.
Furthermore, the imidazole ring itself can be a precursor to other heterocyclic systems. For example, denitrogenative transformations of related 5-amino-1,2,3-triazoles have been shown to yield functionalized 1H-imidazoles, highlighting the versatility of the imidazole core in accessing diverse chemical space.
Below is a table illustrating potential synthetic transformations of this compound to form complex heterocyclic architectures, based on established methodologies for related compounds.
| Starting Material | Reagent(s) | Resulting Heterocyclic Architecture |
| This compound | o-Aminophenol | 2-(2-(m-Tolyl)-1H-imidazol-5-yl)benzo[d]oxazole |
| This compound | o-Aminothiophenol | 2-(2-(m-Tolyl)-1H-imidazol-5-yl)benzo[d]thiazole |
| This compound | o-Phenylenediamine | 2-(2-(m-Tolyl)-1H-imidazol-5-yl)-1H-benzo[d]imidazole |
| This compound | Malononitrile, Phthalhydrazide | 1-(2-(m-Tolyl)-1H-imidazol-5-yl)-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative |
Beyond the synthesis of complex heterocycles, this compound is a valuable intermediate for the preparation of a wide range of functional molecules. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, each transformation opening up new avenues for molecular elaboration. For example, the corresponding carboxylic acid could be used in peptide synthesis or as a ligand for metal complexes. The alcohol derivative could serve as a precursor for esters and ethers with tailored properties.
The synthesis of imidazole-thiazole hybrids has been reported, starting from a related imidazole-aldehyde which is first converted to a thiosemicarbazone, followed by cyclization with phenacyl bromides. ias.ac.in This approach could be applied to this compound to generate novel hybrid molecules with potential biological activities.
The following table summarizes some of the key functional group transformations possible for this compound, leading to various functional molecules.
| Functional Group Transformation | Reagent(s) | Product Type | Potential Application |
| Oxidation | KMnO₄, PCC | 2-(m-Tolyl)-1H-imidazole-5-carboxylic acid | Ligand synthesis, peptide coupling |
| Reduction | NaBH₄, LiAlH₄ | (2-(m-Tolyl)-1H-imidazol-5-yl)methanol | Precursor for esters and ethers |
| Reductive Amination | Amine, NaBH₃CN | N-Substituted (2-(m-Tolyl)-1H-imidazol-5-yl)methanamine | Synthesis of bioactive compounds |
| Wittig Reaction | Phosphonium ylide | 2-(m-Tolyl)-5-vinyl-1H-imidazole derivative | Monomer for polymerization |
| Knoevenagel Condensation | Active methylene (B1212753) compound | 2-(m-Tolyl)-1H-imidazol-5-yl substituted alkene | Synthesis of dyes and functional materials |
Role in Materials Science
The unique electronic properties of the imidazole ring, combined with the ability to tune these properties through substitution, make imidazole derivatives attractive candidates for applications in materials science. The presence of the m-tolyl group in this compound can influence the molecular packing and electronic characteristics of materials derived from it, which is crucial for their performance in electronic and optical devices.
Imidazole derivatives are widely investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net They can function as electron transport materials, hole transport materials, or as hosts for phosphorescent emitters, owing to their good thermal stability and tunable electrochemical properties. rsc.org The imidazole core is electron-rich and can be readily modified to fine-tune the HOMO and LUMO energy levels. rsc.org
The this compound scaffold can be elaborated into larger, conjugated systems suitable for organic electronics. For instance, condensation of the aldehyde with various aromatic amines can lead to the formation of extended π-conjugated molecules with potential applications as emitters in OLEDs. The tolyl group can enhance the solubility and film-forming properties of these materials, which is beneficial for device fabrication.
Imidazole-based dyes have shown significant promise as sensitizers in dye-sensitized solar cells (DSSCs). The general structure of these dyes often consists of a donor-π-acceptor (D-π-A) framework, where the imidazole ring can act as part of the π-conjugated bridge or as a donor/acceptor unit depending on the substitution pattern. The aldehyde group in this compound can be readily converted into a cyanoacrylic acid or a similar anchoring group, which is essential for binding the dye to the semiconductor surface (e.g., TiO₂) in a DSSC.
Catalytic Applications
The imidazole moiety is a well-known organocatalyst, primarily due to its ability to act as both a Brønsted base and a nucleophile. The lone pair of electrons on the sp²-hybridized nitrogen atom can abstract a proton, while the other nitrogen atom can act as a nucleophilic site. This dual reactivity makes imidazole and its derivatives effective catalysts for a variety of organic transformations.
While specific catalytic applications of this compound have not been extensively reported, the inherent catalytic nature of the imidazole ring suggests its potential in this area. The presence of the aldehyde and tolyl groups could modulate the catalytic activity and selectivity. For instance, the aldehyde could be involved in the catalytic cycle through the formation of iminium ion intermediates.
Imidazole has been employed as an organocatalyst in multicomponent reactions for the synthesis of highly functionalized heterocyclic compounds. It has also been shown to catalyze hydrolysis reactions, mimicking the active site of certain enzymes. Chiral bicyclic imidazole catalysts have been developed for various enantioselective reactions. ias.ac.in These examples highlight the potential for designing catalysts based on the this compound scaffold for specific organic transformations.
As Ligands in Organometallic Catalysis
No specific data was found regarding the use of this compound or its direct derivatives as ligands in organometallic catalysis.
Components in Organocatalytic Systems
There is no available research detailing the application of this compound as a component in organocatalytic systems. While imidazoles, in general, are used in organocatalysis, specific studies involving this particular substituted imidazole-5-carbaldehyde are absent from the searched literature.
Preparation of Specialty Chemical Reagents
Synthesis of Ligands (e.g., Schiff-base carboxylate-containing ligands)
While the synthesis of Schiff base ligands from imidazole-carboxaldehydes is a known chemical transformation, no studies were found that specifically utilize this compound for the preparation of Schiff-base carboxylate-containing ligands.
Reagents for Imidazole-Directed Reactions (e.g., allylation of aldimines)
The concept of imidazole-directed reactions, such as the allylation of aldimines, has been explored with other imidazole derivatives. However, there is no specific literature demonstrating the use of this compound as a reagent in such reactions.
Future Research Perspectives and Emerging Trends
Exploration of Novel and Highly Efficient Synthetic Pathways
The synthesis of imidazole (B134444) derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods is perpetual. nbinno.com Future research will likely focus on multicomponent reactions (MCRs), which offer the advantage of combining three or more reactants in a single step to create complex molecules with high atom economy. researchgate.netdoaj.org For 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, this could involve novel one-pot syntheses starting from readily available precursors.
Another promising avenue is the development and application of new catalytic systems. researchgate.net This includes heterogeneous catalysts for easier separation and recycling, as well as advanced organocatalysts, to promote greener chemical processes. jchemrev.com Microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, also represents a significant area for future exploration in producing substituted imidazoles. nih.govorganic-chemistry.org
| Synthetic Approach | Potential Advantages for Imidazole Synthesis |
| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, operational simplicity, rapid access to diverse structures. researchgate.net |
| Novel Catalysis | Improved yields, milder reaction conditions, enhanced selectivity, catalyst recyclability (heterogeneous). researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, potential for solvent-free conditions. nih.govorganic-chemistry.org |
| Electrochemical Methods | Mild conditions, high functional group tolerance, avoidance of harsh oxidants/reductants. organic-chemistry.org |
Advancements in Regioselective and Stereoselective Synthesis
For polysubstituted imidazoles, controlling the position of each substituent (regioselectivity) is crucial for defining the molecule's properties and biological activity. Future synthetic strategies will increasingly focus on methods that provide unambiguous control over the substitution pattern. rsc.org Research into the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has shown that specific functional groups on a starting material can direct the reaction pathway, a principle that could be harnessed for derivatives of this compound. nih.govacs.org By understanding and manipulating reaction mechanisms, chemists can selectively synthesize the desired constitutional isomer, avoiding costly and difficult separation processes. nih.govacs.org
While this compound itself is not chiral, stereoselective synthesis becomes critical when it is used as a scaffold to build more complex, three-dimensional molecules that may have stereocenters. Future work will involve designing reactions that use this carbaldehyde as a starting point for asymmetric transformations, yielding enantiomerically pure products for applications in pharmacology and materials science.
Integration of Flow Chemistry and Continuous Manufacturing for Imidazole Production
The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering significant advantages in safety, efficiency, and scalability. researchgate.netacs.org Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, better purity, and enhanced safety, particularly for exothermic or hazardous reactions. researchgate.netthalesnano.com
The synthesis of various imidazole derivatives, including N-alkyl imidazoles and imidazo[1,2-a]pyridines, has already been successfully demonstrated using continuous flow systems. acs.orgthalesnano.comresearchgate.net Future research will likely adapt these principles for the production of this compound and its derivatives. The benefits include the potential for automated, multi-step syntheses without the need to isolate intermediates, which could streamline the production of libraries of related compounds for drug discovery. acs.org
| Feature | Batch Chemistry | Flow Chemistry |
| Scale | Limited by vessel size | Scalable by extending run time |
| Safety | Handling of large volumes of reagents, difficult heat dissipation | Small reaction volumes, superior heat transfer, safer handling of reactive intermediates. acs.org |
| Control | Less precise control over temperature and mixing | Precise control over reaction parameters. researchgate.net |
| Efficiency | Often requires isolation of intermediates | Can integrate multiple steps without isolation, potentially higher yields. acs.org |
Development of Smart Materials Incorporating Imidazole-5-carbaldehyde Scaffolds
The unique electronic properties and hydrogen-bonding capabilities of the imidazole ring make it an attractive component for advanced functional materials. ijpsjournal.com The aldehyde group on the this compound scaffold provides a reactive handle for incorporation into larger polymeric or supramolecular structures.
Future research could explore the development of:
Sensors: Imidazole derivatives can coordinate with metal ions. Materials incorporating this scaffold could be designed as fluorescent or colorimetric sensors for detecting specific metal ions or other analytes.
Self-Healing Polymers: The reversible nature of bonds formed with the aldehyde group (e.g., imines) and the hydrogen-bonding networks of the imidazole ring could be exploited to create self-healing materials.
Conductive Polymers: Imidazole-containing polymers can exhibit conductive properties, opening possibilities for their use in organic electronics.
Advanced Computational Predictions for Rational Design and Discovery
Computational chemistry is an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. nih.govresearchgate.net For this compound, computational methods can accelerate research in several ways.
Density Functional Theory (DFT) calculations can be used to study the electronic structure, stability, and reactivity of the molecule and its derivatives, providing insights into reaction mechanisms and helping to optimize synthetic pathways. researchgate.netdoaj.org
In drug discovery, molecular docking and dynamics simulations can predict how molecules based on this scaffold might bind to biological targets like enzymes or receptors. nih.govnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.gov Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design drug candidates with better pharmacokinetic profiles. nih.gov
| Computational Method | Application in Imidazole Research |
| Density Functional Theory (DFT) | Predicting molecular structure, stability, and reactivity; elucidating reaction mechanisms. researchgate.netdoaj.org |
| Molecular Docking | Predicting binding affinity and orientation of imidazole derivatives to biological targets. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of imidazole-ligand complexes to assess binding stability. nih.gov |
| ADME Prediction | In silico evaluation of drug-likeness, including absorption, distribution, metabolism, and excretion properties. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(m-Tolyl)-1H-imidazole-5-carbaldehyde, and how do reaction parameters affect yield?
- Methodology : Cyclization of precursors (e.g., m-tolylimidazole derivatives) using formylation agents like DMF/POCl₃ under controlled conditions. Solvent selection (e.g., THF or dichloromethane) and catalysts (e.g., Lewis acids) significantly influence regioselectivity and purity. Purification via recrystallization or column chromatography ensures high yields. Comparative analysis of substituent effects (e.g., electron-donating vs. withdrawing groups) can optimize protocols .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ ~7.0–8.0 ppm) and aldehyde protons (δ ~9.5–10.0 ppm). Compare with analogs (e.g., 5-Chloro-2-phenyl derivatives) to validate substituent positions .
- IR : Identify carbonyl stretching (~1700 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions .
Q. What are the foundational steps for evaluating the biological activity of this compound in vitro?
- Methodology : Screen against enzyme targets (e.g., kinases) or microbial strains using dose-response assays (IC₅₀/EC₅₀). Compare with structurally related compounds (e.g., 2-phenyl or 5-chloro analogs) to establish structure-activity relationships (SAR). Include positive controls and statistical validation .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound using SHELX?
- Methodology : Use SHELXL for high-resolution refinement. Address twinning or disorder by partitioning data or applying restraints. Validate with R-factor convergence (<5%) and residual density maps. Cross-check with spectroscopic data to resolve ambiguities in atomic positions .
Q. What computational strategies predict the binding modes of this compound to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Analyze binding poses for hydrogen bonding (aldehyde group) and π-π stacking (m-Tolyl). Validate with MD simulations and free-energy calculations (MM/PBSA). Compare with experimental IC₅₀ values .
Q. How can regioselectivity challenges during formylation of 2-(m-Tolyl)-1H-imidazole derivatives be systematically addressed?
- Methodology :
- Kinetic control : Low-temperature reactions to favor aldehyde formation at the 5-position.
- Protecting groups : Temporarily block competing reactive sites (e.g., N–H with Boc groups).
- DFT calculations : Predict thermodynamic stability of intermediates to guide condition optimization .
Q. What experimental designs mitigate stability issues of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) monitored by HPLC. Assess degradation products (e.g., oxidation of aldehyde to carboxylic acid). Recommend storage in inert atmospheres (N₂) at –20°C with desiccants .
Data Analysis and Optimization
Q. How do electronic effects of the m-Tolyl group influence the reactivity of the imidazole ring compared to other aryl substituents?
- Methodology : Use Hammett constants (σ values) to correlate substituent electronic effects with reaction rates (e.g., nucleophilic additions). UV-Vis spectroscopy and cyclic voltammetry quantify electron density changes. Compare with para- or ortho-substituted analogs .
Q. What statistical approaches are suitable for resolving contradictions in biological activity data across multiple assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
